2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenoxy position .
Scientific Research Applications
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer therapies. The compound’s ability to bind to these targets disrupts normal cellular processes, leading to cell death in cancerous cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group and chlorophenoxy moiety contribute to its unique pharmacological profile, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12(2)20-16-6-4-3-5-15(16)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDFBORUQCVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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